1-Ethyl-5-methoxy-1H-indole

Description

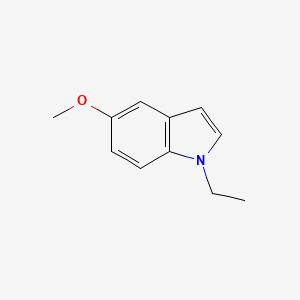

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-12-7-6-9-8-10(13-2)4-5-11(9)12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJVELDZPSZKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654958 | |

| Record name | 1-Ethyl-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46182-32-5 | |

| Record name | 1-Ethyl-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 5 Methoxy 1h Indole and Its Structural Analogues

Established Synthetic Pathways for Indole (B1671886) Core Construction

The synthesis of the indole nucleus, particularly with electron-donating substituents like a methoxy (B1213986) group, can be achieved through several well-documented pathways. These methods offer different approaches to ring formation, starting from various aromatic precursors.

Fischer Indole Synthesis Applications

The Fischer indole synthesis is one of the most classical and widely utilized methods for constructing the indole core. Discovered in 1983 by Emil Fischer, the reaction involves the cyclization of arylhydrazones, typically by heating them in the presence of an acid catalyst, which can be a protic acid or a Lewis acid like zinc chloride. nih.govbhu.ac.in For the synthesis of 5-methoxyindoles, the logical starting material is a p-methoxyphenylhydrazone. sciencemadness.orgacs.org

This pathway is highly adaptable for producing 5-methoxy-1H-indole. One direct approach involves the reaction of 4-methoxyphenylhydrazine with butyraldehyde (B50154) to form the necessary hydrazone, which is then cyclized. vulcanchem.com Alternatively, the required hydrazone intermediate can be prepared via the Japp-Klingemann reaction, which is then cyclized under Fischer conditions to form the indole ring. researchgate.netacs.org Research has also demonstrated the feasibility of a one-pot, three-component protocol that combines the Fischer indolisation with subsequent N-alkylation, allowing for the rapid synthesis of 1,2,3-trisubstituted indoles from an aryl hydrazine (B178648), a ketone, and an alkyl halide. rsc.org

| Starting Materials | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| p-Methoxyphenylhydrazine, Butyraldehyde | Acid catalyst (e.g., ZnCl2, H+) | Precursor to 1-Ethyl-5-methoxyindole | vulcanchem.com |

| p-Methoxyphenylhydrazine hydrochloride, Butanone, Iodomethane | One-pot reaction | 5-Methoxy-1,2,3-trimethylindole | rsc.org |

| Hydrazone from Japp-Klingemann reaction | Acid catalyst (e.g., ethanolic HCl) | Ethyl 5-methoxy-1H-indole-2-carboxylate | acs.org |

Bischler-Möhlau Indole Synthesis Approaches

The Bischler-Möhlau synthesis is another classic route that typically produces 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of an aniline (B41778) in harsh conditions. wikipedia.org While it is a known method for preparing methoxy-activated indoles, its utility for synthesizing 1-Ethyl-5-methoxy-1H-indole is less direct due to the formation of a C2-substituted product. chim.it

The process involves the condensation of an aniline, such as m-anisidine, with a substituted bromoacetophenone at high temperatures. nih.gov Though the traditional method suffers from harsh conditions and sometimes poor regioselectivity, milder procedures have been developed. wikipedia.org This pathway is particularly relevant for creating analogues with substitution at the 2-position of the indole ring. nih.gov

| Aniline Derivative | α-Halo-ketone | Conditions | Typical Product | Reference |

|---|---|---|---|---|

| m-Anisidine | Bromoacetophenone derivative | High temperature (e.g., 170 °C), N,N-dimethylaniline | 2-Aryl-6-methoxyindole | nih.gov |

| Aniline | α-Bromo-acetophenone | Excess aniline, heat | 2-Aryl-indole | wikipedia.org |

Hemetsberger Indole Synthesis Variants

The Hemetsberger (or Hemetsberger-Knittel) synthesis offers a pathway to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.org This strategy is among the most common for preparing methoxy-activated indoles. chim.it The reaction begins with the Knoevenagel condensation of a substituted benzaldehyde (B42025) (e.g., p-methoxybenzaldehyde) with an azidoacetate, followed by thermal cyclization of the resulting azido (B1232118) cinnamate (B1238496) intermediate. chim.it

While yields are often high, the synthesis and stability of the azido starting material can present challenges. wikipedia.org The product, an indole-2-carboxylate, requires subsequent chemical modifications—specifically decarboxylation and N-alkylation—to yield the target compound, this compound.

| Starting Materials | Key Steps | Intermediate Product | Reference |

|---|---|---|---|

| Substituted benzaldehyde, Methyl azidoacetate | 1. Knoevenagel condensation 2. Thermal decomposition (cyclization) | Indole-2-carboxylic ester | chim.itwikipedia.org |

| 5,6,7-trimethoxy benzaldehyde, Ethyl azidoacetate | 1. Aldol condensation 2. Ring closure in refluxing xylenes | Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | unca.edu |

Reissert Indole Synthesis for Specific Substitutions

The Reissert synthesis is a dependable method for creating indole-2-carboxylates from ortho-nitrotoluene derivatives. wikipedia.orgderpharmachemica.com The process starts with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically with zinc in acetic acid, to form the indole-2-carboxylic acid. wikipedia.org This acid can then be decarboxylated by heating to furnish the indole. wikipedia.org

To synthesize a 5-methoxyindole (B15748), the required starting material would be a 2-nitro-5-methoxytoluene. acs.org Similar to the Hemetsberger synthesis, the initial product is an indole-2-carboxylic acid, which necessitates further decarboxylation and N-alkylation steps to arrive at this compound.

| Starting Material | Reagents | Key Intermediates | Final Product (pre-modification) | Reference |

|---|---|---|---|---|

| o-Nitrotoluene derivative | 1. Diethyl oxalate, KOEt 2. Zn, Acetic Acid (reductive cyclization) | Ethyl o-nitrophenylpyruvate | Indole-2-carboxylic acid | wikipedia.org |

| 2-Nitro-5-methoxytoluene | (as above) | 2-Nitro-5-methoxyphenylpyruvic acid | 2-Carboxy-5-methoxyindole | acs.org |

Japp-Klingemann Rearrangement in Indole Synthesis

The Japp-Klingemann reaction is a powerful tool for synthesizing the arylhydrazone precursors required for the Fischer indole synthesis. wikipedia.org The reaction couples an aryl diazonium salt with a β-keto-acid or β-keto-ester, which then undergoes rearrangement and cleavage to yield the hydrazone. wikipedia.org

This method is central to a robust, scalable process for producing 5-methoxy-1H-indole-2-carboxylic acid esters. researchgate.netacs.orgacs.org The synthesis begins with the diazotization of p-anisidine (B42471) to form a diazonium salt. This salt is then reacted with a malonate derivative or a β-keto-ester. acs.orgresearchgate.net The resulting azo intermediate rearranges to form the hydrazone, which can be directly cyclized under Fischer conditions to form the 5-methoxyindole-2-carboxylate. acs.orgmdma.ch

| Starting Materials | Reaction Type | Product | Subsequent Use | Reference |

|---|---|---|---|---|

| Aryl diazonium salt, β-Keto-ester (e.g., ethyl α-methylacetoacetate) | Azo coupling and rearrangement | Arylhydrazone | Fischer Indole Synthesis | wikipedia.orgmdma.ch |

| p-Anisidine diazonium salt, Malonate derivative | Japp-Klingemann Rearrangement | Hydrazono-intermediate | Fischer cyclization to 5-methoxy-1H-indole-2-carboxylate | researchgate.netacs.org |

Alkylation Strategies for N-1 Position Functionalization

Once the 5-methoxy-1H-indole core is synthesized, the final step toward the target compound is the introduction of an ethyl group at the N-1 position. The indole nitrogen is acidic, and its deprotonation allows for nucleophilic attack on an alkylating agent.

Classical conditions for this transformation involve the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an ethyl halide (e.g., ethyl iodide or ethyl bromide). rsc.org While effective, this method involves hazardous reagents. rsc.org

More recent and milder methods have been developed. A patented process describes the N-methylation of 5-methoxyindole in 97% yield using dimethyl carbonate (DMC) as the alkylating agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst, a method potentially adaptable for ethylation. google.com Other modern approaches include copper-catalyzed N-alkylation using N-tosylhydrazones and chemoselective N-alkylation via a Mannich-type reaction conducted in aqueous microdroplets. stanford.edursc.org Furthermore, the concept of a one-pot Fischer indolisation followed by N-alkylation provides an efficient, streamlined route to N-substituted indoles. rsc.org

| Method | Indole Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Classical Alkylation | Indole | 1. NaH, DMF/THF 2. Alkyl halide | N-Alkylindole | rsc.org |

| Catalytic Alkylation | 5-Methoxyindole | Dimethyl carbonate (DMC), DABCO | 5-Methoxy-1-methylindole | google.com |

| Copper-Catalyzed Coupling | 5-Methoxyindole | N-Tosylhydrazone, CuI, P(p-tolyl)3, KOH | 5-Methoxy-1-(pentan-3-yl)-1H-indole | rsc.org |

| Mannich-Type Reaction | 5-Methoxyindole | Aldehyde, Amine (in aqueous microdroplets) | N-Alkylated indole aminal | stanford.edu |

Regioselective Functionalization of the Indole Skeleton at C-3 and C-5

The indole nucleus possesses distinct regions of reactivity, with the C-3 position being the most nucleophilic and prone to electrophilic substitution. nih.gov However, achieving functionalization at other positions, such as C-5, often requires specific strategies that direct the reaction to the desired site.

Recent advancements have demonstrated the use of transition metal catalysis to achieve regioselective C-H functionalization. For instance, a ruthenium(II)-catalyzed reaction has been developed for the direct diamidation of 3-carbonylindoles at the C-4 and C-5 positions. rsc.orgscispace.com This method provides an effective way to install two amide groups onto the benzene (B151609) ring of the indole. rsc.orgscispace.com However, the steric bulk of substituents already present at the C-5 or C-6 positions can hinder this diamidation, leading to mono-amidation products instead. rsc.orgscispace.com

The inherent reactivity of the indole ring can be leveraged to control regioselectivity. In the case of 3,5-unsubstituted, 4-substituted indoles, cyclization reactions can potentially occur at either the C-3 or C-5 positions, leading to 3,4-fused or 4,5-fused indole systems, respectively. acs.org The choice of solvent and catalyst can be crucial in directing the outcome of such reactions. For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent in combination with a catalytic amount of p-toluenesulfonic acid monohydrate has been shown to favor the formation of 3,4-fused indoles from C4-tethered tertiary alcohols. acs.org

Furthermore, direct iodination of indoles at the C-5 position has been achieved under mild, metal-free conditions. researchgate.net This method is significant as aryl iodides are versatile intermediates for further functionalization. researchgate.net The reaction is believed to proceed through a radical pathway. researchgate.net For indoles bearing an electron-donating group at the C-5 position, such as a methoxy group, iodine-mediated C-3 arylation with p-quinols has been shown to proceed in excellent yield. ias.ac.in

Table 1: Regioselective Functionalization of Indole Derivatives

| Reaction Type | Position(s) Functionalized | Reagents/Catalyst | Key Findings |

| Diamidation | C-4 and C-5 | Ruthenium(II) catalyst, Dioxazolones | Effective for 3-carbonylindoles; steric hindrance at C-5/C-6 leads to mono-amidation. rsc.orgscispace.com |

| Friedel-Crafts Alkylation | C-3 (leading to 3,4-fused indoles) | p-TsOH·H₂O, HFIP | Selective cyclization of C4-tethered tertiary alcohols to form 3,4-fused systems. acs.org |

| Iodination | C-5 | Iodine | Metal-free, direct iodination proceeding via a radical mechanism. researchgate.net |

| C-3 Arylation | C-3 | Iodine, p-quinols | High-yielding arylation for indoles with electron-donating groups at C-5. ias.ac.in |

Multi-Step Synthesis Design and Optimization

For the synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters, which are valuable precursors, a process involving the azo coupling of a diazonium salt with a malonate derivative, followed by a Japp-Klingemann rearrangement and subsequent Fischer indole cyclization, has been developed and optimized. acs.orgacs.org This multi-step sequence has been shown to be scalable and high-yielding. acs.orgacs.org The optimization of the Fischer cyclization step, for instance by controlling the addition of gaseous HCl, is crucial for maximizing the yield of the desired indole ester. acs.org

The development of one-pot or multi-component reactions represents a significant advancement in synthetic efficiency. rsc.orgrsc.org These strategies streamline the synthesis by combining several reaction steps without the need for isolating intermediates. For example, a two-step synthesis of 2-tetrazolo substituted indoles has been reported, which is based on the Ugi-tetrazole reaction followed by an acidic ring closure. nih.govrsc.org This approach is notable for its mild conditions and broad substrate scope. nih.govrsc.org

Continuous flow synthesis offers another avenue for the optimization of multi-step processes, providing advantages in terms of safety, scalability, and reaction control. mdpi.com A multi-step continuous flow synthesis of 2-(1H-indol-3-yl)thiazoles has been demonstrated, which sequentially combines a Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indole synthesis. mdpi.com

Table 2: Key Steps in Multi-Step Indole Synthesis

| Synthetic Step | Description | Starting Materials Example | Product Example |

| Azo Coupling & Japp-Klingemann Rearrangement | Formation of a hydrazono-intermediate from a diazonium salt and a malonate derivative. acs.orgacs.org | Diazonium salt, Malonate derivative | Hydrazono-intermediate |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a hydrazone to form the indole ring. acs.orgmdpi.com | Phenylhydrazone | Indole derivative |

| Ugi-Tetrazole Reaction & Cyclization | A multi-component reaction to form tetrazole-substituted indoles. nih.govrsc.org | Aniline, Isocyanide, Aldehyde, Azide | 2-Tetrazolo substituted indole |

Synthesis of Methoxy-Activated Indole Systems

The presence of a methoxy group on the indole ring, as in this compound, significantly influences its reactivity and is a common feature in many naturally occurring and biologically active indoles. chim.itulakbim.gov.tr The methoxy group is an electron-donating group, which enhances the electron density of the indole nucleus, thereby activating it towards electrophilic substitution. chim.itulakbim.gov.tr

The synthesis of methoxy-activated indoles often utilizes commercially available methoxy-substituted anilines or benzaldehydes as starting materials. chim.it Several classical indole syntheses, including the Fischer, Bischler, and Hemetsberger methods, are commonly employed for the construction of these activated indole rings. chim.it The Fischer indole synthesis, in particular, is a robust method for preparing methoxy-substituted indoles. nih.gov For instance, the synthesis of ethyl 7-methoxyindole-2-carboxylate can be achieved through the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, although abnormal products can sometimes form. nih.gov

The development of synthetic routes to 5-methoxy-1H-indole-2-carboxylic acid and its esters highlights the importance of these compounds as intermediates. acs.orgacs.org One strategy involves the reaction of a diazonium salt with a β-ketoester, followed by cyclization of the resulting hydrazonopyruvate. acs.org An alternative pathway is the condensation of a hydrazine with a pyruvate and subsequent cyclization. acs.org

The synthesis of more complex structures, such as methoxy-activated bis-indoles, has also been explored. chim.itdergipark.org.tr These compounds, which consist of two indole units linked together, often exhibit interesting biological properties. chim.it The synthesis of these molecules can involve reactions such as the bromination of a bis-indole with N-bromosuccinimide to produce the corresponding bromo derivative. dergipark.org.tr

Table 3: Common Synthetic Methods for Methoxy-Activated Indoles

| Synthetic Method | Starting Material Example | Product Type | Reference |

| Fischer Indole Synthesis | Methoxy-substituted phenylhydrazone | Methoxy-indole | nih.govchim.it |

| Bischler Indole Synthesis | Methoxy-substituted aniline | Methoxy-indole | chim.it |

| Hemetsberger Indole Synthesis | Methoxy-substituted aniline | Methoxy-indole | chim.it |

| From Malonates | Diazonium salt, Malonate derivative | 5-Methoxy-1H-indole-2-carboxylic acid ester | acs.orgacs.org |

Structure Activity Relationship Sar Studies of 1 Ethyl 5 Methoxy 1h Indole Derivatives

Influence of N-1 Alkylation on Biological Potency and Selectivity

The substitution at the N-1 position of the indole (B1671886) ring is a critical determinant of biological activity. While N-methylindole derivatives are found in many biologically active natural products, the nature of the alkyl group can significantly modulate the compound's properties. google.com

Generally, N-substituted indole analogues have been observed to exhibit reduced potency when compared to their N-unsubstituted counterparts. This suggests that the presence of a hydrogen atom on the indole nitrogen plays a key role in the biological activity of certain classes of indole derivatives. The ability of the N-H group to act as a hydrogen bond donor is crucial for the interaction with biological targets. nih.gov Modification of this position, such as N-alkylation, can therefore alter or diminish this interaction, leading to a decrease in potency. nih.gov

However, N-alkylation can also be a strategy to enhance other properties, such as metabolic stability or cell permeability. The synthesis of N-alkylated indoles can be achieved through various methods, including copper-catalyzed reactions, which allow for the introduction of a wide variety of alkyl groups. rsc.org The choice of the alkylating agent and reaction conditions can influence the regioselectivity of the N-alkylation, which is crucial for achieving the desired biological effect. nih.gov For instance, N-benzylation reactions are generally slower and require higher temperatures compared to N-methylation. google.com

Table 1: Effect of N-1 Substitution on Indole Derivatives

| N-1 Substituent | General Effect on Potency | Potential Advantages | Reference |

|---|---|---|---|

| Hydrogen (N-H) | Often higher potency due to H-bond donation | Direct interaction with target | nih.gov |

| Alkyl (e.g., Methyl, Ethyl) | Generally reduced potency | Improved metabolic stability, altered selectivity | google.com |

| Benzyl | Can be used for N-alkylation | May introduce additional interactions | google.com |

Impact of Methoxy (B1213986) Group Position on the Indole Ring

The position of the methoxy group on the indole ring is a critical factor that can dramatically alter both the potency and the mechanism of action of indole derivatives. nih.gov Methoxy groups are known to enhance the reactivity of the indole ring and are present in many naturally occurring biologically active indoles. chim.it

In a study on indolyl-pyridinyl-propenones, it was demonstrated that the location of the methoxy group is a key determinant of the compound's anticancer activity. nih.gov Specifically, a 5-methoxy substitution was found to be optimal for inducing a form of non-apoptotic cell death called methuosis. nih.gov Shifting the methoxy group to the 4- or 7-position attenuated or eliminated this activity. nih.gov Remarkably, moving the methoxy group to the 6-position resulted in a significant enhancement of growth inhibitory potency by switching the mechanism of action to microtubule disruption. nih.gov

Table 2: Influence of Methoxy Group Position on the Biological Activity of Indolyl-Pyridinyl-Propenones

| Methoxy Position | Biological Activity | Potency | Reference |

|---|---|---|---|

| 5-position | Induction of methuosis | Optimal for methuosis | nih.gov |

| 4-position | Attenuated methuosis activity | Reduced | nih.gov |

| 7-position | Eliminated methuosis activity | Inactive | nih.gov |

| 6-position | Microtubule disruption | Enhanced | nih.gov |

Effects of Substituents on the C-3 Position and Side Chain Variations

The C-3 position of the indole ring is a common site for substitution and plays a pivotal role in the biological activity of many indole derivatives. nih.gov The nature of the substituent at this position can significantly impact the compound's pharmacological profile, including its antioxidant and cytoprotective properties. nih.gov

Studies on C-3 substituted indole derivatives have shown that the antioxidant activity is highly dependent on the nature of the substituent. nih.gov For example, a derivative with a pyrrolidinedithiocarbamate moiety at C-3 was found to be a potent radical scavenger and a good reducing agent of Fe3+ to Fe2+. nih.gov This suggests that the substituent at C-3 can directly participate in redox reactions.

The electronic properties of the indole ring, particularly the electron-rich nature of the C-3 position, make it susceptible to electrophilic substitution, allowing for a wide range of functional groups to be introduced. The presence of an electron pair on the heterocyclic nitrogen atom is crucial for the redox activity of indole derivatives, and the substituent at C-3 can modulate the delocalization of this electron pair within the aromatic system. nih.gov

Role of Molecular Shape, Contact Surface Area, and Electrostatic Interactions

The three-dimensional shape of a molecule, its contact surface area, and its electrostatic potential are fundamental determinants of its biological activity. These factors govern how a molecule interacts with its biological target, such as a receptor or an enzyme.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule and can be used to predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.com In indole derivatives, the MEP can highlight regions of positive and negative potential, which are crucial for intermolecular interactions, including hydrogen bonding and electrostatic interactions with the target protein. mdpi.com

The contact surface area between a ligand and its target is another important factor. A larger and more complementary contact surface area generally leads to stronger binding. The nature and positioning of substituents on the indole ring can significantly alter the molecule's shape and surface properties, thereby influencing its biological activity.

Hydrogen Bonding Networks in Biological Activity

Hydrogen bonding is a critical non-covalent interaction that plays a central role in the biological activity of many compounds, including indole derivatives. rsc.org The ability of the indole N-H group to act as a hydrogen bond donor is particularly important for the interaction with biological targets. nih.gov

The introduction of a methoxy group can lead to the formation of new hydrogen bonds, further influencing the molecule's interaction with its environment. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

In the context of drug design, understanding the hydrogen bonding networks between a ligand and its target is crucial for optimizing binding affinity and selectivity. For example, in the recognition of the guanine (B1146940) base by a peptide containing tryptophan, the simultaneous cooperation of hydrogen-bond pairing and stacking interactions between the guanine base and the tryptophan indole side-chain is of great importance. rsc.org

The strength and directionality of hydrogen bonds make them key contributors to the stability of ligand-protein complexes. The specific arrangement of hydrogen bond donors and acceptors on both the ligand and the target determines the specificity of the interaction.

Amphipathic Requirements for Cellular Activity

Amphipathicity, the presence of both hydrophobic (lipophilic) and hydrophilic regions within a molecule, is a crucial property for cellular activity. This is because cell membranes are primarily composed of a lipid bilayer, and molecules must often traverse this barrier to reach their intracellular targets.

Lipophilicity is a key parameter that influences the absorption, distribution, and transport of compounds in biological systems. nih.gov For indole derivatives, the indole ring itself is relatively hydrophobic, while the introduction of polar functional groups can increase hydrophilicity. The balance between these two properties is often critical for optimal biological activity.

Studies on amphiphilic indole derivatives have demonstrated their potential as antimycobacterial agents. nih.gov These compounds typically possess a lipophilic side chain, which facilitates interaction with and disruption of the bacterial cell membrane, and a cationic (positively charged) group, which contributes to the interaction with the negatively charged components of the membrane. nih.gov

Molecular Mechanisms and Signaling Pathways Interacted by 1 Ethyl 5 Methoxy 1h Indole

Intracellular Signaling Cascades Modulation

There is no available research data detailing how 1-Ethyl-5-methoxy-1H-indole modulates specific intracellular signaling cascades.

Impact on Gene Expression and Protein Regulation

Specific information regarding the impact of this compound on gene expression and the regulation of specific proteins is not present in the scientific literature.

Influence on Cellular Homeostasis and Stress Responses

The influence of this compound on cellular homeostasis and its role in modulating cellular stress responses have not been documented in publicly accessible research.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Analyses for Target Binding Prediction

A comprehensive search of scientific databases and literature reveals no specific molecular docking studies that have been published for 1-Ethyl-5-methoxy-1H-indole. Consequently, there is no available data on its predicted binding modes, affinity for specific biological targets, or key molecular interactions derived from docking simulations.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Interactions

There are no specific quantum chemical calculations, such as Density Functional Theory (DFT) studies, available in the public domain for this compound. As a result, information regarding its optimized geometry, electronic properties (such as HOMO-LUMO energy levels), electrostatic potential, and detailed molecular orbital analysis has not been reported.

Molecular Dynamics Simulations for Ligand-Target Complex Dynamics

No molecular dynamics (MD) simulation studies have been published specifically for this compound. Therefore, there is no data available concerning the dynamic behavior of this ligand when bound to a biological target, nor analyses of the stability of its potential ligand-target complexes, conformational changes, or interaction dynamics over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A review of the existing literature indicates that no Quantitative Structure-Activity Relationship (QSAR) models have been developed or published that specifically include this compound in their training or test sets. Thus, there are no predictive models for its biological activity based on its molecular descriptors.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacokinetic Profiling

There are no published in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies specifically focused on this compound. Therefore, computational data regarding its pharmacokinetic properties, such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity, are not available in the scientific literature.

Preclinical Pharmacological Investigations of 1 Ethyl 5 Methoxy 1h Indole and Its Analogues

In Vitro Biological Assays for Efficacy and Safety

A comprehensive understanding of the biological activity of 1-Ethyl-5-methoxy-1H-indole and its analogues has been pursued through a variety of in vitro assays. These studies are fundamental in elucidating the mechanism of action, potency, and potential therapeutic applications of this class of compounds. The indole (B1671886) nucleus, particularly when substituted with a methoxy (B1213986) group, is a common scaffold in many biologically active molecules.

Analogues of this compound have demonstrated a broad spectrum of biological activities. For instance, various 5-methoxyindole (B15748) derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of the methoxy group on the indole ring is known to enhance the reactivity and biological activity of these compounds.

One area of significant interest is the evaluation of N-substituted indole derivatives as enzyme inhibitors. A study on a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, which share the core indole structure, revealed potent inhibitory activity against xanthine oxidase (XO), a key enzyme in the pathogenesis of gout. Structure-activity relationship (SAR) analysis from this study indicated that the presence of a hydrophobic group on the nitrogen atom of the indole ring is crucial for their inhibitory potency against XO. For example, compound 6c from this series, which features a substituent on the indole nitrogen, exhibited a significantly lower IC₅₀ value compared to the standard drug allopurinol, indicating higher potency nih.gov. Enzyme kinetic studies further characterized compound 6c as a mixed-type inhibitor of xanthine oxidase nih.gov.

The following table summarizes the xanthine oxidase inhibitory activity of selected N-substituted indole analogues.

| Compound | R Group on Indole Nitrogen | XO IC₅₀ (μM) |

| Analogue A | -CH₃ | 1.25 |

| Analogue B | -CH₂CH₃ | 0.88 |

| 6c | -CH₂CH₂CH₃ | 0.13 |

| Allopurinol (Standard) | N/A | 2.93 |

Furthermore, other 5-methoxyindole derivatives have been explored for their anticancer properties. For example, certain compounds have been shown to induce methuosis, a type of non-apoptotic cell death, in cancer cells. Specifically, a derivative known as 3-(5-methoxy-2-methyl)-IPP has been identified as a potent methuosis inducer.

In the context of safety evaluation, in vitro cytotoxicity assays are commonly employed to assess the potential for adverse effects on healthy cells. While specific safety data for this compound is not available, the general approach involves testing against various cell lines to determine the therapeutic index—the ratio between the toxic dose and the therapeutic dose of a drug.

Cellular Permeability and Transport Studies for Bioavailability Insights

The N-ethyl group in this compound is expected to increase its lipophilicity compared to its unsubstituted counterpart, 5-methoxy-1H-indole. This increased lipophilicity can potentially enhance its passive diffusion across the lipid bilayers of cell membranes. Studies on other N-alkyl substituted compounds have shown that increasing the length of the alkyl chain can enhance membrane permeation, which is a crucial factor for antimycobacterial activity where the target is enclosed within a lipid-rich cell wall mdpi.com. However, an optimal balance of lipophilicity and aqueous solubility is necessary for good absorption and distribution.

While direct experimental data on the cellular permeability of this compound is limited, in silico models and in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are standard methods used to predict and measure the passive permeability of drug candidates. These assays provide valuable insights into the potential for oral absorption and the likelihood of a compound reaching its target site of action within the body. For instance, studies on N-methylation in cyclic peptides have demonstrated that strategic N-alkylation can improve membrane permeability by reducing the number of hydrogen bond donors and shielding the polar amide backbone nih.gov. Although peptides differ significantly from small molecules, this principle highlights the potential impact of the N-ethyl group on the permeability of the indole compound.

The following table outlines the predicted physicochemical properties of this compound that are relevant to its potential cellular permeability.

| Property | Predicted Value | Implication for Permeability |

| Molecular Weight | 175.23 g/mol | Favorable (within Lipinski's rule of five) |

| LogP (Octanol/Water Partition Coefficient) | ~2.5-3.0 | Indicates good lipophilicity for membrane permeation |

| Hydrogen Bond Donors | 0 | Favorable for passive diffusion |

| Hydrogen Bond Acceptors | 1 (methoxy oxygen) | Favorable for maintaining some aqueous solubility |

These predicted properties suggest that this compound is likely to have good passive permeability across cellular membranes. However, experimental verification using in vitro models is essential to confirm these predictions and to investigate the potential involvement of active transport mechanisms.

Medicinal Chemistry and Drug Discovery Implications

The Indole (B1671886) Scaffold as a Privileged Structure in Drug Design

The indole scaffold is widely regarded as a "privileged structure" in drug discovery. nih.govmdpi.com This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, serving as a versatile template for drug development. cambridgemedchemconsulting.comresearchgate.net The indole nucleus is a prominent feature in numerous natural products, alkaloids, and synthetic pharmaceuticals, demonstrating a vast range of biological activities. nih.govrsc.org These activities include anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. chula.ac.thresearchgate.net

The prevalence of the indole ring in bioactive compounds stems from its ability to mimic the structure of peptides and bind reversibly to various enzymes. chula.ac.th Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond donor, facilitating strong interactions within protein binding pockets. nih.gov Many target receptors, particularly G-protein coupled receptors (GPCRs), possess a conserved binding pocket that the indole scaffold can recognize. nih.gov

The 5-methoxy substitution, as seen in 1-Ethyl-5-methoxy-1H-indole, is a key feature of the naturally occurring neurohormone melatonin (N-acetyl-5-methoxytryptamine), which is crucial for regulating circadian rhythms. wikipedia.org Furthermore, derivatives such as 5-methoxy-1H-indole-2-carboxylic acid have shown potential for neuroprotective effects, highlighting the therapeutic importance of this specific substitution pattern. nih.gov

Strategies for Lead Compound Identification and Optimization

The journey from a bioactive molecule to a viable drug candidate involves the critical processes of lead compound identification and optimization. slideshare.netresearchgate.net A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for refinement. solubilityofthings.com

Lead Identification Strategies:

High-Throughput Screening (HTS): Large libraries of compounds are rapidly tested against a biological target to identify "hits." danaher.com

Natural Product Screening: Nature provides a rich source of complex and biologically active molecules, including many indole alkaloids. rsc.orgslideshare.net

Rational Drug Design: Based on the structure of a biological target, compounds are specifically designed to bind to it. This can involve computational methods like molecular docking. solubilityofthings.comdanaher.com

Once a lead is identified, the optimization phase begins. This iterative process involves chemically modifying the lead structure to enhance its desirable properties. danaher.com A key goal is to improve the structure-activity relationship (SAR), which defines how changes to a molecule's structure affect its biological activity. solubilityofthings.com For an indole-based lead, chemists can systematically modify substituents at various positions on the ring system. For instance, a study aimed at discovering small molecule inhibitors of the HIV envelope glycoprotein gp41 identified an indole-containing compound as a promising lead. nih.gov The researchers noted that its low molecular weight and amenability to synthetic modifications, particularly at the 1- and 3-positions of the indole ring, made it an excellent candidate for optimization into a more potent inhibitor. nih.gov

Rational Derivatization for Enhanced Potency, Selectivity, and Reduced Toxicity

Rational derivatization is the methodical process of altering a lead compound's structure to improve its pharmacological profile. The aim is to maximize interactions with the intended target, thereby increasing potency and selectivity, while minimizing off-target effects that could lead to toxicity. researchgate.net For a molecule like this compound, medicinal chemists would explore modifications at key positions.

N1-Position (Ethyl Group): The ethyl group at the N1 position could be varied in length (e.g., methyl, propyl), bulk (e.g., isopropyl, cyclopropyl), or replaced with other functional groups to probe the size and nature of the corresponding binding pocket.

C5-Position (Methoxy Group): The methoxy (B1213986) group is an electron-donating group that can influence the electronic properties of the indole ring and participate in hydrogen bonding. Its position could be shifted (e.g., to C4, C6, or C7), or it could be replaced with other substituents (e.g., hydroxyl, ethoxy, or halogens) to fine-tune binding affinity and metabolic stability.

Structure-activity relationship (SAR) studies are crucial in this phase. By synthesizing a series of analogs and evaluating their biological activity, researchers can build a model of the pharmacophore—the essential features required for activity. For example, in the development of a series of acetylcholinesterase inhibitors, derivatization of an indanone scaffold with methoxy groups at the 5- and 6-positions led to a highly potent and selective compound. nih.gov This demonstrates how rational modifications can dramatically enhance a molecule's desired characteristics.

The following interactive table illustrates a hypothetical SAR study for indole derivatives against a generic protein kinase, showing how activity (measured by IC₅₀, the concentration required for 50% inhibition) can change with different substituents. Lower IC₅₀ values indicate higher potency.

| Compound | R1 (N1-Substituent) | R2 (C5-Substituent) | IC₅₀ (nM) |

| 1 | -H | -H | 5200 |

| 2 | -CH₃ | -OCH₃ | 950 |

| 3 | -CH₂CH₃ (Ethyl) | -OCH₃ | 475 |

| 4 | -CH(CH₃)₂ (Isopropyl) | -OCH₃ | 850 |

| 5 | -CH₂CH₃ (Ethyl) | -OH | 620 |

| 6 | -CH₂CH₃ (Ethyl) | -F | 710 |

This data is illustrative and does not represent actual experimental results.

Development of Novel Therapies from Indole Hybrids

A modern and effective strategy in drug design is the creation of molecular hybrids. This approach involves covalently linking two or more distinct pharmacophores to create a single molecule with the potential for enhanced affinity, improved selectivity, or a multi-target mechanism of action. nih.gov The indole scaffold is an excellent component for such hybrids due to its wide range of biological activities. researchgate.netnih.gov

The goal of creating indole-based hybrids is often to improve efficacy, enhance target selectivity, and reduce side effects. nih.gov This strategy has been successfully applied across various therapeutic areas.

Examples of Indole Hybrid Classes and Their Activities:

| Hybrid Class | Combined Pharmacophore | Reported Biological Activity |

|---|---|---|

| Indole-Pyrimidine | Pyrimidine | Anticancer nih.govnih.govresearchgate.net |

| Indole-Pyrazole | Pyrazole | Anticancer, Antioxidant, Anticonvulsant mdpi.com |

| Indole-Coumarin | Coumarin | Anticholinesterase nih.gov |

| Indole-Chalcone | Chalcone | Anticancer, Antioxidant researchgate.netnih.gov |

This approach has yielded clinically successful drugs. For instance, osimertinib, an indole-pyrimidine hybrid, has been approved for lung cancer therapy. nih.govresearchgate.net Similarly, panobinostat, which contains an indole-hydroxamic acid structure, is also used in cancer treatment. nih.govresearchgate.net These examples validate the rational design of indole hybrids as a highly promising avenue for developing novel therapeutics. researchgate.net The this compound core could be strategically combined with other known pharmacophores to generate new hybrid molecules aimed at a variety of diseases.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-Ethyl-5-methoxy-1H-indole. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework, including the chemical environment of each atom, connectivity, and stereochemistry.

While specific experimental spectral data for this compound is not publicly available, the expected chemical shifts and coupling patterns can be reliably predicted based on data from closely related 5-methoxyindole (B15748) derivatives. For instance, spectral data from compounds such as 5-methoxy-3-methyl-1H-indole provide a strong basis for these predictions rsc.org.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The ethyl group attached to the indole (B1671886) nitrogen (N1) would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern of an ethyl group coupled to each other. The methoxy (B1213986) group (-OCH₃) at the C5 position will appear as a sharp singlet. Protons on the indole ring will appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating methoxy group and the N-ethyl substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the ethyl and methoxy groups would appear in the aliphatic region of the spectrum. The indole ring carbons would resonate in the aromatic region. The C5 carbon, being attached to the electronegative oxygen of the methoxy group, is expected to be significantly shifted downfield. In related indole-pyrazole hybrids, the methoxy group carbon signal appears around 58.8 ppm, while the ethyl group -CH₂ carbon is observed near 16.9 ppm mdpi.com. The specific chemical shifts are crucial for confirming the substitution pattern on the indole core.

Table 9.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| N-CH₂ | ~4.1 (quartet) | ~40-45 | Shift influenced by the indole nitrogen. |

| N-CH₂-CH₃ | ~1.4 (triplet) | ~15-17 | Typical aliphatic methyl signal. |

| C5-OCH₃ | ~3.8 (singlet) | ~55-56 | Characteristic methoxy group signal. |

| C2-H | ~7.1-7.2 | ~128-130 | Pyrrole (B145914) ring proton. |

| C3-H | ~6.4-6.5 | ~102-104 | Pyrrole ring proton, upfield shift. |

| C4-H | ~7.2-7.3 | ~111-113 | Benzene (B151609) ring proton. |

| C6-H | ~6.8-6.9 | ~112-114 | Benzene ring proton. |

| C7-H | ~7.0-7.1 | ~100-102 | Benzene ring proton. |

| C3a | - | ~129-131 | Bridgehead carbon. |

| C7a | - | ~131-133 | Bridgehead carbon. |

| C5 | - | ~154-156 | Carbon attached to the methoxy group. |

| Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary. |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₃NO), the exact molecular weight is 175.0997 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z = 175. The fragmentation of the molecular ion provides valuable structural information. A primary and highly characteristic fragmentation pathway for N-alkyl indoles involves the cleavage of the bond beta to the nitrogen atom. For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable quinolinium-like cation.

The expected key fragmentation steps include:

Loss of a methyl radical (M-15): Cleavage of the terminal methyl group from the N-ethyl substituent to form a fragment ion at m/z = 160.

Loss of an ethyl radical (M-29): Cleavage of the entire ethyl group from the indole nitrogen, resulting in a fragment ion corresponding to 5-methoxy-1H-indole at m/z = 146.

Loss of formaldehyde (M-30): A common fragmentation for methoxy-substituted aromatic compounds involves the loss of a formaldehyde molecule (CH₂O) from the methoxy group, which would produce a fragment at m/z = 145.

This analysis allows for the confirmation of the molecular weight and provides evidence for the presence of both the N-ethyl and C5-methoxy substituents.

Table 9.2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 160 | [M - CH₃]⁺ | Loss of a methyl radical from the N-ethyl group. |

| 146 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the indole nitrogen. |

| 145 | [M - CH₂O]⁺ | Loss of formaldehyde from the methoxy group. |

| Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used. |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, revealing the presence of specific functional groups and offering insights into molecular structure.

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methoxy groups would be observed between 3000 and 2850 cm⁻¹ mdpi.commdpi.com.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1625-1430 cm⁻¹ region researchgate.net.

C-O Stretching: The C-O (aryl-alkyl ether) stretching vibration of the methoxy group is anticipated to give a strong, characteristic band around 1250-1200 cm⁻¹.

C-N Stretching: The C-N stretching vibration from the N-ethyl group and the indole ring itself would likely appear in the 1350-1250 cm⁻¹ region.

Table 9.3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1625 - 1430 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| Aryl-Alkyl C-O Stretch | 1250 - 1200 | Strong |

| Note: These are predicted frequency ranges. The exact position and intensity of the bands can be influenced by the molecular environment. |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported, analysis of closely related 5-methoxyindole derivatives provides significant insight into the expected solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid has been determined. This compound crystallizes in the monoclinic system with the space group P2₁/c rsc.org. In its crystal lattice, molecules form cyclic dimers through hydrogen bonds between the carboxylic acid groups. Additionally, interactions involving the indole NH group and the methoxy group influence the spatial arrangement of the molecules rsc.orgrsc.org.

Another related structure, 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole , also crystallizes in a monoclinic system (space group C2/c) ichemical.com. In this molecule, the planes of the indole and the trimethoxyphenyl rings are oriented at a dihedral angle of 45.35° ichemical.com. The crystal packing is influenced by C-H···π interactions, demonstrating how non-covalent forces dictate the solid-state architecture of these systems ichemical.com.

These examples suggest that the solid-state structure of this compound would likely be governed by van der Waals forces and potential weak C-H···π interactions, leading to an efficiently packed crystal lattice. The planarity of the indole ring system would be a dominant structural feature.

Table 9.4: Crystallographic Data for Related 5-Methoxyindole Compounds

| Parameter | 5-methoxy-1H-indole-2-carboxylic acid rsc.org | 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole ichemical.com |

| Formula | C₁₀H₉NO₃ | C₁₈H₁₉NO₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 4.0305 | 19.0036 |

| b (Å) | 13.0346 | 7.3179 |

| c (Å) | 17.2042 | 23.672 |

| β (°) | 91.871 | 96.802 |

| Key Interactions | O-H···O and N-H···O Hydrogen Bonds | C-H···π Interactions |

| Note: This data is for related compounds and serves to illustrate typical crystallographic features for this class of molecules. |

Future Perspectives and Emerging Research Directions

Addressing Challenges in Indole (B1671886) Derivative Development (e.g., Drug Resistance)

A primary challenge in modern medicine is the rise of drug resistance, particularly in oncology and infectious diseases. benthamdirect.com Indole derivatives are at the forefront of research aimed at overcoming these resistance mechanisms. The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antimicrobial agents. mdpi.com Research has shown that certain substituted indole derivatives can act synergistically with standard antibiotics to combat resistant bacterial strains. nih.gov These compounds may work by disrupting the bacterial cell membrane, making the pathogen susceptible to antibiotics that were previously ineffective. nih.gov

In oncology, drug resistance often renders chemotherapy ineffective. benthamdirect.com The development of indole derivatives that can act on multiple biological targets is a promising strategy to circumvent this issue. nih.gov By designing compounds that inhibit key pathways involved in cancer cell proliferation and survival, such as protein kinases or tubulin polymerization, researchers aim to create therapies that are less susceptible to single-point mutations that confer resistance. mdpi.comnih.gov Future development will likely focus on creating indole-based compounds that can reverse drug resistance or possess potent activity against multidrug-resistant cancer cells and pathogens. mdpi.com

Exploration of Novel Therapeutic Targets for 1-Ethyl-5-methoxy-1H-indole Analogues

The indole nucleus serves as a versatile scaffold for designing ligands that can interact with a wide array of biological targets. nih.gov While established targets like tubulin and protein kinases remain important, current research is actively exploring novel therapeutic targets for indole derivatives, including analogues of this compound.

One such area of investigation involves autotaxin (ATX), an enzyme implicated in cancer and fibrosis. A recent study identified an indole-3-carboxylic acid derivative as a lead compound through high-throughput screening, which led to the development of potent 1-ethyl-1H-indole analogues as novel ATX inhibitors. nih.gov Through structural modifications, a benzamide (B126) derivative with a 4-hydroxy piperidine (B6355638) fragment was identified that exhibited an IC50 value of 2.3 nM, demonstrating the potential of this scaffold for targeting the ATX pathway. nih.gov

Another novel target is the 5-HT7 receptor, which is involved in various central nervous system processes and is a target for mood disorders and cognitive enhancement. if-pan.krakow.pl A study on 5-aryl-1-alkylimidazole derivatives highlighted a 5-methoxy analogue that showed high affinity for the 5-HT7 receptor, acting as an agonist. if-pan.krakow.pl This indicates that the 5-methoxy-1H-indole moiety, a key feature of the subject compound, can be incorporated into structures designed to modulate novel neurological targets.

The continued exploration of new biological targets is crucial for expanding the therapeutic applications of indole derivatives beyond their traditional roles in anticancer and antimicrobial research. nih.gov

| Indole Analogue Class | Novel Therapeutic Target | Potential Application | Key Findings |

| 1-Ethyl-1H-indole Analogues | Autotaxin (ATX) | Cancer, Fibrosis | Identification of a benzamide derivative with an IC50 of 2.3 nM. nih.gov |

| Imidazole-Indole Derivatives (with 5-methoxy substitution) | 5-HT7 Receptor | CNS Disorders (e.g., Depression, Cognitive Deficits) | A 5-methoxy analogue was found to be a high-affinity agonist (Ki = 30 nM). if-pan.krakow.pl |

| General Indole Derivatives | Decaprenylphosphoryl-β-D-ribose2′-epimerase (DprE1) | Tuberculosis | A 1,4-azaindole derivative is currently in clinical trials as a DprE1 inhibitor. nih.gov |

Investigation of Combination Therapies and Synergistic Effects

To enhance therapeutic efficacy and combat drug resistance, indole derivatives are increasingly being investigated in combination with existing drugs. nih.gov The goal of combination therapy is often to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. aacr.org

In oncology, indole-based benzenesulfonamides have been shown to significantly enhance the anticancer efficacy of doxorubicin, with the combination treatment showing strong synergism in breast cancer cell lines. mdpi.com Similarly, certain metal complexes containing indole scaffolds have demonstrated a synergistic antiproliferative effect when combined with doxorubicin. mdpi.com This approach can also help inhibit cancer cell migration more effectively than single-agent therapies. mdpi.com

This strategy is also highly effective in combating bacterial infections. Studies have demonstrated that specific indole derivatives, when combined with clinically used antibiotics like methicillin (B1676495) and vancomycin, show powerful synergistic action against resistant strains such as MRSA and vancomycin-resistant S. aureus (VRSA). nih.gov These indole compounds often show no antibacterial activity on their own but appear to permeabilize the bacterial cell membrane, allowing the conventional antibiotic to reach its target. nih.gov Importantly, these combinations have shown a lack of toxicity toward mammalian cells, highlighting their potential clinical application. nih.gov While synergy is often the goal, some research suggests that the clinical efficacy of many combination therapies may result from "independent drug action," where the benefit comes from addressing patient-to-patient variability rather than one drug enhancing the other's mechanism. aacr.org

| Indole Derivative Type | Combination Drug | Target Disease/Pathogen | Observed Effect |

| Substituted Indole Derivatives | Methicillin, Vancomycin | Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant S. aureus (VRSA) | Synergistic action; indole derivative likely permeabilizes the bacterial cell membrane. nih.gov |

| Indole-based Benzenesulfonamides | Doxorubicin | Breast Cancer (SK-BR-3 cells) | Strong synergism; enhanced inhibition of cancer cell migration. mdpi.com |

| Indole-containing Metal Complexes | Doxorubicin | Cancer | Synergistic antiproliferative effect. mdpi.com |

Application of Novel Methodologies in Synthetic and Biological Indole Research

Advances in synthetic and biological research methodologies are crucial for discovering and developing the next generation of indole-based therapeutics. novapublishers.comnih.gov The synthesis of diverse and complex indole-containing compounds has long been a focus of organic chemistry, with new methods enabling the creation of novel molecular scaffolds for drug discovery. researchgate.net

Recent developments include the use of cost-effective catalysts to achieve previously challenging chemical modifications. For example, a copper-based catalyst system has been developed to selectively attach alkyl groups to the C5 position of the indole ring, a site that is typically difficult to functionalize due to its low reactivity. sciencedaily.com This method offers a more affordable and scalable approach for creating novel indole derivatives for drug development. sciencedaily.com Furthermore, one-pot synthesis reactions are being refined to produce complex, multi-substituted 1-alkoxyindoles in an efficient, sequential manner, which can improve the chemical stability of these compounds compared to their 1-hydroxyindole (B3061041) precursors. mdpi.com

Inspiration for new synthetic strategies often comes from complex indole-containing natural products. rsc.org The challenge of synthesizing these molecules has led to the development of innovative reactions and strategies, such as novel fragment coupling/indole synthesis methodologies. rsc.org These advanced synthetic tools are essential for building libraries of diverse indole derivatives for biological screening. novapublishers.com The application of these novel synthetic methods will continue to be a driving force in the exploration of indole chemistry and its therapeutic potential. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-5-methoxy-1H-indole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves alkylation and methoxylation of indole precursors. For example, bromination of 1-ethylindole analogs using reagents like N-bromosuccinimide (NBS) in dichloromethane (DCM) can introduce substituents at the 5-position, followed by methoxylation via nucleophilic substitution. Optimization includes controlling temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 substrate-to-reagent). Catalytic systems (e.g., CuI) in PEG-400/DMF mixtures enhance efficiency . Yield improvements are achieved through purification via column chromatography (e.g., EtOAc/petroleum ether gradients) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions and confirms ethyl/methoxy group integration. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Conflicting spectral data (e.g., overlapping peaks) are resolved by 2D NMR (COSY, HSQC) or mass spectrometry (HRMS) for molecular ion confirmation. Cross-validation with X-ray crystallography ensures structural accuracy .

Q. How do ethyl and methoxy substituents at the 1- and 5-positions influence the electronic properties of indole derivatives?

- Methodological Answer : The electron-donating methoxy group at C5 increases aromatic ring electron density, enhancing nucleophilicity at C3. Ethyl at N1 sterically hinders electrophilic attacks but stabilizes the indole core via hydrophobic interactions. Comparative studies using Hammett constants or computational electrostatic potential maps (DFT calculations) quantify these effects. Reactivity trends are validated through substitution reactions (e.g., Friedel-Crafts acylations) .

Q. What methodologies are recommended for assessing the stability of this compound under various storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis monitor degradation. Degradation products (e.g., demethoxylated or oxidized species) are identified via LC-MS/MS. Storage in amber vials under inert gas (N₂) at −20°C minimizes photolytic and oxidative decomposition .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve challenges in the structural determination of this compound?

- Methodological Answer : SHELXL refines crystal structures using high-resolution data (d-spacing < 0.8 Å). Challenges include resolving disordered ethyl/methoxy groups or twinning. Strategies: (i) Apply TWIN/BASF commands for twinned data; (ii) Use ISOR/DFIX restraints for thermal parameter consistency; (iii) Validate hydrogen bonding networks via PLATON. Discrepancies in R-factors (>5%) require re-examination of data scaling (SAINT) or absorption corrections (SADABS) .

Q. What experimental design modifications mitigate common pitfalls in synthesizing this compound?

- Methodological Answer : Pitfalls include low regioselectivity during methoxylation and side reactions (e.g., over-alkylation). Mitigation strategies: (i) Use protecting groups (Boc) for N1 during methoxylation; (ii) Employ phase-transfer catalysis (PTC) for biphasic reactions; (iii) Optimize stoichiometry via Design of Experiments (DoE) to minimize byproducts. Real-time monitoring via FT-IR or inline NMR ensures reaction control .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict logP (hydrophobicity), pKa (N1 deprotonation ~17.5), and UV-Vis spectra (λmax ~290 nm). Molecular dynamics (MD) simulations assess solubility in DMSO/water mixtures. Validation against experimental HPLC retention times and solubility assays ensures model accuracy .

Q. What strategies validate crystallographic models when discrepancies arise during refinement?

- Methodological Answer : For residual electron density peaks (>0.5 eÅ⁻³) or high Rint (>10%), (i) Re-examine data merging (CC½ > 90%); (ii) Test alternative space groups (P2₁/c vs. Pna2₁) via ADDSYM; (iii) Employ Hirshfeld surface analysis to validate intermolecular interactions. Cross-check with spectroscopic data confirms bond lengths/angles (e.g., C-O methoxy: 1.36 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.